HTI-286, also known as SPA-110 or taltobulin, is a synthetic analogue of the natural tripeptide hemiasterlin. It is primarily recognized for its potent antitumor properties, particularly as an antimicrotubule agent that disrupts microtubule dynamics within cells. This compound is classified as an antimitotic agent due to its mechanism of action, which involves inhibiting tubulin polymerization and inducing mitotic arrest in cancer cells .
HTI-286 was developed at Wyeth Pharmaceuticals and has been extensively studied for its biological activity against various tumor cell lines. The compound was synthesized based on the structural features of hemiasterlin, which is derived from marine sponges. Its synthesis has been detailed in various studies focusing on structure-activity relationships and pharmacological evaluations .
The synthesis of HTI-286 involves several key steps that modify the natural structure of hemiasterlin to enhance its biological activity. The process typically includes:
Technical details regarding the synthesis have been reported in various scientific publications, indicating modifications to existing methods for improved yields and activity .
HTI-286 has a complex molecular structure characterized by its unique arrangement of amino acids. The chemical formula is , and its molecular weight is approximately 358.46 g/mol. The structure features a trimethylated phenylalanine residue linked to a dimethylvaline moiety, contributing to its binding affinity for tubulin .
The three-dimensional conformation of HTI-286 allows it to interact effectively with the tubulin heterodimer at a distinct site compared to other known inhibitors, which enhances its efficacy against resistant cancer cell lines .
HTI-286 primarily undergoes reactions that involve:
Technical details regarding these reactions have been documented in studies assessing the compound's interaction with purified tubulin and its effects on cell cycle progression .
The mechanism by which HTI-286 exerts its antitumor effects involves:
Data from various studies indicate that HTI-286 effectively circumvents P-glycoprotein-mediated drug resistance, making it a promising candidate for treating resistant tumors .
HTI-286 is typically presented as a white to off-white powder with good solubility in organic solvents like dimethyl sulfoxide and limited solubility in water.
Key chemical properties include:
Relevant data regarding these properties can be found in pharmaceutical formulations and stability studies conducted during preclinical evaluations .
HTI-286 has significant potential in various scientific applications:
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7
CAS No.: 16079-52-0